2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
¹H NMR (500 MHz, DMSO-d₆)
¹³C NMR (125 MHz, DMSO-d₆)
- Carboxylic acid : δ 166.9 ppm (C=O).
- Thiazole ring : δ 160.9 ppm (C-2), δ 143.9 ppm (C-4), δ 125.6 ppm (C-5).
- Aromatic carbons : δ 151.8 ppm (C-3), δ 149.6 ppm (C-4), δ 112.5 ppm (C-1).
- Methoxy groups : δ 56.1 ppm (3-OCH₃), δ 55.6 ppm (4-OCH₃).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry (positive mode) of the compound ([M+H]⁺ = m/z 280.0638) reveals characteristic fragmentation pathways (Figure 2):
- Decarboxylation : Loss of COOH (44 Da) generates m/z 236.1.
- Demethoxylation : Sequential loss of two methoxy groups (31 Da each) yields m/z 205.0 and 174.0.
- Thiazole ring cleavage : Elimination of the methylthiazole fragment (99 Da) produces m/z 181.1.
High-resolution MS (HRMS) confirms the molecular formula with an exact mass of 279.0565 Da (error < 2 ppm).
Figure 2: Major fragmentation pathways
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 280.1 | Intact molecular ion |
| [M+H–COOH]⁺ | 236.1 | Decarboxylated product |
| [M+H–2OCH₃]⁺ | 218.0 | Dimethoxy-cleaved ion |
| [C₇H₇O₂]⁺ | 123.0 | Protonated dimethoxyphenyl |
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKWLWQQDZOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Acetoacetate with Thioacetamide
A widely used approach involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be hydrolyzed to the corresponding carboxylic acid.
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- Solvent: Acetonitrile or other polar aprotic solvents.
- Base: Primary, secondary, or tertiary amines; triethylamine is preferred.
- Temperature: Typically ambient to reflux conditions.
- Molar ratios: Thioacetamide and amine in molar excess relative to halogenated acetoacetate.
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- Initial nucleophilic attack of thioacetamide on the halogenated acetoacetate.
- Cyclization to form the thiazole ring.
- Dehydration step facilitated by the amine base.
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- High regioselectivity.
- Improved yields compared to acid-catalyzed methods.
- Mild reaction conditions.
Use of Catalysts and Nanoparticles
Recent advances include the use of functionalized magnetic nanoparticles as catalysts to facilitate the synthesis of thiazole derivatives under solvent-free or mild conditions.
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- Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride nanoparticles.
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- Stirring the reactants with the catalyst at 80 °C under solvent-free conditions.
- Reaction monitored by thin-layer chromatography.
- Catalyst recovered magnetically and reused multiple times without significant loss of activity.
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- High yields.
- Easy catalyst recovery and recycling.
- Environmentally friendly conditions.
- Data Table: Summary of Preparation Methods
- The cyclization approach using thioacetamide and halogenated acetoacetates is well-established and provides a reliable route to the thiazole core with carboxylate functionality.
- The choice of solvent and base significantly affects the reaction rate and yield; polar aprotic solvents and triethylamine are preferred for optimal results.
- The introduction of the 3,4-dimethoxyphenyl substituent is best achieved by starting from appropriately substituted aromatic nitriles or benzothiamides, which undergo condensation with chloroacetoacetate derivatives.
- Use of magnetic nanoparticle catalysts offers a sustainable and efficient alternative, enabling solvent-free conditions and easy catalyst recovery, which is advantageous for scale-up and industrial applications.
- Halogenation steps for precursor modification require careful selection of halogenating agents and conditions to avoid side reactions and ensure high purity.
The preparation of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step synthetic strategies centered on thiazole ring formation via cyclization of thioacetamide with halogenated acetoacetates and subsequent functionalization of the aromatic moiety. Advances in catalyst design, particularly magnetic nanoparticle-supported catalysts, have improved the efficiency and sustainability of these syntheses. Selection of appropriate solvents, bases, and reaction conditions is critical to achieving high yields and purity. The methods described are supported by diverse and authoritative research and patent literature, providing a comprehensive framework for the compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring or thiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly due to its thiazole moiety which is associated with various biological activities.
Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have shown effective inhibition against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound A | 0.23 - 0.70 | 0.47 - 0.94 | MRSA, E. coli |
| Compound B | 0.06 - 0.47 | 0.11 - 0.94 | Fungal strains |
| Compound C | 0.11 - 0.23 | 0.23 - 0.47 | Various fungi |
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. They have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Neuroprotective Effects
Recent studies have explored the impact of thiazole derivatives on neurological receptors, particularly the GluA2 AMPA receptors involved in synaptic transmission and plasticity. The compound demonstrated significant modulation effects, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.
Table 2: Neuroprotective Effects on GluA2 AMPA Receptors
| Compound | Effect on Current Amplitude | Deactivation Rate | Desensitization Rate |
|---|---|---|---|
| MMH-5 | Decreased by factor of six | Increased | Reduced |
| MMH-4 | Moderate effect | Increased | Not specified |
Biochemical Research
In biochemical studies, this compound serves as a reagent in proteomics to study protein interactions and functions due to its enhanced solubility and stability in biological assays.
Enzyme Inhibition Studies
The compound has been used to investigate its effects on various enzymes, providing insights into its mechanism of action and potential therapeutic targets.
Material Science Applications
The unique properties of this compound lend themselves to applications in material science:
Synthesis of Functional Materials
The thiazole structure can be incorporated into polymers or other materials to impart specific functional properties, such as conductivity or enhanced mechanical strength.
Nanotechnology Applications
Research is ongoing into the use of thiazole derivatives in the development of nanomaterials for drug delivery systems and biosensors.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives highlighted the effectiveness of a compound structurally similar to this compound against resistant bacterial strains and fungi, showcasing its potential as a lead compound for drug development.
Case Study 2: Neuropharmacological Research
Investigations into the effects of thiazole derivatives on AMPA receptors revealed that specific modifications could enhance their efficacy as neuroprotective agents, suggesting avenues for further research into cognitive disorders.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic. |
| Anti-inflammatory Effects | Showed reduction in cytokine levels in vitro, suggesting therapeutic potential for chronic inflammatory diseases. |
| Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression, indicating possible use in cancer therapy. |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Febuxostat (2-(3-Cyano-4-Isobutoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid)
Key Differences :
- Substituents: The phenyl ring in febuxostat bears a 3-cyano and 4-isobutoxy group, whereas the target compound has 3,4-dimethoxy groups.
- Biological Activity: Febuxostat is a potent XOI (IC₅₀ ≈ 1 nM) approved for gout treatment. Its cyano and isobutoxy groups enhance hydrophobic interactions with xanthine oxidase’s active site .
- Pharmacokinetics : The isobutoxy group improves lipophilicity, enhancing bioavailability. In contrast, the methoxy groups in the target compound may increase solubility but reduce membrane permeability .
2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC)
Key Differences :
- Substituents: BAC features a 4-chlorobenzylamino group at position 2, linked via a methylene spacer, unlike the direct phenyl attachment in the target compound.
- Biological Activity : BAC demonstrated antihyperglycemic effects in a neonatal NIDDM rat model, with the chlorobenzyl group critical for activity .
Structural Implications :
The absence of a spacer in the target compound may restrict its ability to access certain binding pockets, limiting its therapeutic scope compared to spacer-containing analogs.
2-(3,4-Difluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid
Key Differences :
- Substituents : Fluorine atoms replace methoxy groups at the 3,4-positions.
- Physicochemical Properties : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to methoxy groups .
Structural Implications :
The fluorine substituents may strengthen hydrogen bonding or dipole interactions with target enzymes, though this remains unverified for the target compound.
2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylic Acid
Key Differences :
- Substituents: A 3,4-dimethoxyphenethylamino group replaces the direct phenyl linkage.
- Synthesis : This compound is synthesized via amine coupling, differing from the target compound’s likely thiazole ring-forming methods .
Structural Implications: The ethylamino spacer may enhance solubility but could reduce potency due to increased distance from the active site.
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluorine) enhance enzyme inhibition but may reduce solubility. Methoxy groups balance solubility and moderate activity .
- Spacer Influence: Methylene or ethylamino spacers improve target engagement but complicate synthesis .
Biological Activity
2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 400080-46-8) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO4S, with a molecular weight of 279.31 g/mol. The compound features a thiazole ring which is crucial for its biological activity.
The biological activity of thiazole derivatives often relates to their ability to interact with various biological targets. For this compound:
- Cytotoxicity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The presence of the methoxy groups on the phenyl ring enhances electron donation, which may increase the compound's reactivity with cellular targets .
- Receptor Modulation : Recent research has shown that thiazole derivatives can act as modulators of AMPA receptors, which are critical in neurotransmission. Specifically, this compound has been investigated for its potential as a negative allosteric modulator of the GluA2 AMPA receptor .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study examining various thiazole derivatives, this compound was found to exhibit significant cytotoxic effects against multiple cancer cell lines including Jurkat and A-431 cells. The compound's IC50 values were comparable to those of established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research into the modulation of AMPA receptors revealed that this compound could significantly alter receptor kinetics. It was shown to reduce desensitization rates and increase deactivation rates in GluA2 receptors, suggesting a neuroprotective role that could be beneficial in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be validated?
The synthesis of thiazole derivatives typically involves condensation reactions. A general method includes:
- Step 1 : Reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol-water mixture under reflux.
- Step 2 : Acid hydrolysis to yield the carboxylic acid derivative.
Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) and FTIR (to confirm functional groups like -COOH and thiazole rings). For crystallinity assessment, X-ray diffraction (SHELX programs) can resolve structural ambiguities .
Q. How can the structural and electronic properties of this compound be characterized for drug discovery pipelines?
- X-ray crystallography (via SHELXL/SHELXS) determines bond lengths, angles, and intermolecular interactions critical for docking studies .
- DFT calculations (using Gaussian or ORCA) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces.
- NMR (1H/13C) and mass spectrometry validate molecular integrity and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Xanthine oxidase (XO) inhibition : Measure uric acid production spectrophotometrically at 295 nm .
- Antidiabetic activity : Glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes .
- Antioxidant potential : DPPH/ABTS radical scavenging assays with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing groups (e.g., -CN) to enhance XO inhibition .
- Thiazole ring modification : Introduce methyl or carboxyl groups at position 4 to improve metabolic stability .
- Data-driven SAR : Use multivariate analysis (e.g., PLS regression) to correlate electronic descriptors (logP, tPSA) with IC50 values .
Q. Example SAR Table
| Derivative | Substituent | XO IC50 (µM) | logP |
|---|---|---|---|
| Parent | 3,4-OCH3 | 12.5 | 3.72 |
| Analog A | 4-Cl | 8.2 | 4.10 |
| Analog B | 3-CN | 5.6 | 3.95 |
Q. How to resolve contradictions in biological data across different in vivo models?
- Case study : If the compound shows hypoglycemic effects in STZ-induced diabetic rats but not in db/db mice:
Q. What strategies improve crystallographic data quality for this compound?
Q. How to design a robust protocol for detecting genotoxic impurities in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
